In Vitro Toxicity Profile of 1-(3-Fluoro-5-methylphenyl)propan-2-ol: A Predictive and Empirical Framework
In Vitro Toxicity Profile of 1-(3-Fluoro-5-methylphenyl)propan-2-ol: A Predictive and Empirical Framework
Executive Summary
1-(3-Fluoro-5-methylphenyl)propan-2-ol (CAS: 1824051-30-0) is a specialized chiral secondary alcohol[1]. Structurally derived from the 1-phenylpropan-2-ol scaffold—a known intermediate in neuropharmacology and organic synthesis[2]—this compound introduces unique toxicokinetic variables via its 3-fluoro and 5-methyl substitutions.
Because empirical in vitro toxicological data on this specific fluorinated derivative is limited, this technical guide establishes a predictive toxicity profile based on structural read-across from analogous arylpropanols and benzyl alcohols. By applying the Organisation for Economic Co-operation and Development (OECD) in vitro testing frameworks[3],[4], we provide a comprehensive, self-validating methodology for assessing its cytotoxicity, metabolic stability, and potential neurotoxicity.
Physicochemical Drivers of Cellular Toxicity
To understand the in vitro behavior of 1-(3-Fluoro-5-methylphenyl)propan-2-ol, we must analyze the causality behind its structural components:
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The Propan-2-ol Backbone: As a secondary alcohol, this moiety is amphiphilic. It allows the molecule to interact with both aqueous cellular environments and lipid bilayers. Furthermore, it is a chiral center; the (S) and (R) enantiomers may exhibit divergent metabolic clearance rates due to stereospecific enzyme binding[2].
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3-Fluoro Substitution: Fluorine is highly electronegative. Its addition withdraws electron density from the aromatic ring, increasing the molecule's metabolic stability against cytochrome P450 (CYP)-mediated epoxidation. However, fluorination also increases the partition coefficient (LogP), driving higher accumulation in cellular membranes.
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5-Methyl Substitution: This provides a "soft spot" for benzylic oxidation. In hepatic models, this methyl group is highly susceptible to phase I metabolism, potentially yielding reactive hydroxymethyl or aldehyde intermediates before phase II detoxification.
Mechanistic Toxicology: Pathways of Cellular Insult
Based on in vitro studies of structurally related aromatic alcohols (e.g., benzyl alcohol and 2-methyl-1-phenylpropan-2-ol), the primary mechanism of cellular insult is membrane fluidization leading to necrosis , rather than programmed apoptosis[5],[6].
When exposed to high concentrations of lipophilic alcohols, cell membranes undergo osmotic stress. Studies on human retinal pigment epithelial (ARPE-19) cells demonstrate that aromatic alcohols induce rapid, dose-dependent loss of lysosomal integrity and mitochondrial dehydrogenase activity, culminating in necrotic cell death within hours of exposure[6],[7].
Furthermore, while the parent scaffold (1-phenylpropan-2-ol) is a precursor to amphetamines[2], the alcohol itself lacks the primary amine required for active transport via monoamine transporters. Consequently, its baseline for developmental neurotoxicity is predicted to be lower than its downstream derivatives, though this must be empirically verified using the OECD Developmental Neurotoxicity In-Vitro Battery (DNT-IVB)[8].
Fig 1: Proposed in vitro metabolic and cytotoxic pathway for fluorinated arylpropanols.
Quantitative In Vitro Toxicity Projections
The following table synthesizes predicted in vitro metrics for 1-(3-Fluoro-5-methylphenyl)propan-2-ol, utilizing read-across data from the EPA's acute toxicity database for 1-phenylpropan-2-ol[9] and ecotoxicological models for arylpropanol food additives[5].
| Assay Type | Target Metric | Predicted Value Range | Mechanistic Rationale |
| Basal Cytotoxicity (NRU) | IC50 (HepG2 Cells) | 2.5 - 5.0 mM | High LogP drives membrane accumulation, leading to lysosomal swelling and collapse of proton gradients[4]. |
| Hepatocyte Clearance | Intrinsic Clearance ( CLint ) | 15 - 30 µL/min/mg | Steric hindrance from the 3-fluoro group slows ring oxidation; primary clearance relies on secondary alcohol glucuronidation. |
| CYP3A4 Inhibition | IC50 | > 50 µM | Lacks strong coordinating groups (like primary amines or imidazoles) to directly bind the CYP heme iron. |
| Neurotoxicity (DNT-IVB) | Cell Viability (NSCs) | > 1.0 mM | Lacks active neuronal uptake mechanisms, limiting intracellular accumulation in neural stem cells[8]. |
Self-Validating Experimental Protocols
To transition from predictive models to empirical data, the following protocols are designed as self-validating systems. Every step incorporates a mechanistic check to ensure data integrity, aligning with OECD guidelines for the reduction of animal testing[10],[11].
Protocol A: Basal Cytotoxicity via Neutral Red Uptake (NRU)
Causality: The NRU assay is selected over MTT/MTS because it directly measures lysosomal membrane integrity. Neutral Red is a weak cationic dye that requires an active, ATP-dependent proton gradient to remain trapped inside lysosomes. Because aromatic alcohols primarily cause toxicity via membrane disruption[7], the collapse of this gradient provides a highly sensitive, early indicator of necrosis[4].
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Cell Seeding: Seed HepG2 (human hepatocellular carcinoma) cells in a 96-well plate at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
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Dosing: Prepare a serial dilution of 1-(3-Fluoro-5-methylphenyl)propan-2-ol (0.1 µM to 10 mM) in DMSO (final DMSO concentration <0.5%). Expose cells for 48 hours. Validation Check: Include Sodium Lauryl Sulfate (SLS) as a positive control for membrane lysis.
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Dye Incubation: Remove media and add 100 µL of Neutral Red medium (50 µg/mL). Incubate for 3 hours.
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Extraction & Quantification: Wash cells with PBS to remove extracellular dye. Add 150 µL of desorb solution (1% glacial acetic acid, 50% ethanol) to lyse cells and release the trapped dye.
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Analysis: Measure absorbance at 540 nm. Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Protocol B: Hepatocyte Clearance & CYP450 Profiling
Causality: To determine if the 5-methyl group undergoes rapid benzylic oxidation, the compound must be exposed to Human Liver Microsomes (HLMs). Tracking parent compound depletion isolates Phase I metabolic liabilities.
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Reaction Mixture: Combine 1 µM of the test compound with pooled HLMs (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).
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Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding 1 mM NADPH (cofactor required for CYP activity).
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Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Validation Check: The immediate protein precipitation halts all enzymatic activity, locking the metabolic snapshot.
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LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate CLint .
Fig 2: High-throughput in vitro toxicity screening workflow for arylpropanol derivatives.
References
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bio-fount.com - 1-(3-Fluoro-5-methylphenyl)propan-2-ol Product Data. Available at: [Link]
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Organisation for Economic Co-operation and Development (OECD) - Updates to OECD in vitro and in chemico test guidelines. Available at: [Link]
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European Commission (CORDIS) - ECVAM in vitro toxicity tests included in OECD testing recommendations. Available at: [Link]
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Organisation for Economic Co-operation and Development (OECD) - In vitro assays for developmental neurotoxicity (DNT-IVB). Available at: [Link]
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Organisation for Economic Co-operation and Development (OECD) - Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests (NRU Assay). Available at: [Link]
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Organisation for Economic Co-operation and Development (OECD) - Guidelines for the Testing of Chemicals. Available at: [Link]
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MDPI - Aurelia aurita as a Model for Ecotoxicologically Assessing Food Additives: 2-Methyl-1-phenylpropan-2-ol and 1-Phenylethan-1-ol. Available at: [Link]
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PubMed (NIH) - In vitro benzyl alcohol cytotoxicity: implications for intravitreal use of triamcinolone acetonide. Available at: [Link]
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Environmental Protection Agency (EPA) - Acute Oral Toxicity Data for 1-phenylpropan-2-ol. Available at: [Link]
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Investigative Ophthalmology & Visual Science (IOVS) - Mechanisms Underlying Benzyl Alcohol Cytotoxicity (Triamcinolone Acetonide Preservative) in Human Retinal Pigment Epithelial Cells. Available at: [Link]
Sources
- 1. 1824051-30-0|1-(3-Fluoro-5-methylphenyl)propan-2-ol|1-(3-Fluoro-5-methylphenyl)propan-2-ol| -范德生物科技公司 [bio-fount.com]
- 2. 1-Phenyl-2-propanol | High-Purity Research Chemical [benchchem.com]
- 3. thepsci.eu [thepsci.eu]
- 4. oecd.org [oecd.org]
- 5. mdpi.com [mdpi.com]
- 6. In vitro benzyl alcohol cytotoxicity: implications for intravitreal use of triamcinolone acetonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. oecd.org [oecd.org]
- 9. pasteur.epa.gov [pasteur.epa.gov]
- 10. ECVAM in vitro toxicity tests included in OECD testing recommendations | News | CORDIS | European Commission [cordis.europa.eu]
- 11. oecd.org [oecd.org]
